molecular formula C14H17N3O2S B2881196 N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide CAS No. 1021056-56-3

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide

Cat. No.: B2881196
CAS No.: 1021056-56-3
M. Wt: 291.37
InChI Key: NNNSJXOFEPUVME-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide is a complex organic compound featuring a pyridazine ring fused with a thiophene moiety and a propionamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and halogenated pyridazine intermediates.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols, depending on the specific reduction conditions.

  • Substitution Products: Derivatives with various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new drugs with diverse therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functional groups and structural features.

Mechanism of Action

The mechanism by which N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)acetamide

  • N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)butyramide

  • N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Uniqueness: N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)propionamide stands out due to its specific structural features, such as the presence of the pyridazine ring and the propionamide group. These features contribute to its unique chemical and biological properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-13(18)15-8-4-9-17-14(19)7-6-11(16-17)12-5-3-10-20-12/h3,5-7,10H,2,4,8-9H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNSJXOFEPUVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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